N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide
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Overview
Description
N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide is a complex organic compound that features an indole moiety, a pyridine ring, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the corresponding indole intermediate, which is then further reacted to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: Reduction reactions can target the pyridine ring or the phenylcarbamoyl group, leading to different reduced products.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The phenylcarbamoyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide is unique due to the combination of its indole, pyridine, and phenylcarbamoyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2680531-59-1 |
---|---|
Molecular Formula |
C24H23N5O2 |
Molecular Weight |
413.5 |
Purity |
95 |
Origin of Product |
United States |
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